Cas no 1532969-71-3 (2-(5-methylthiophen-2-yl)methylpyrrolidine)

2-(5-methylthiophen-2-yl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(5-methylthiophen-2-yl)methylpyrrolidine
- EN300-1238194
- AKOS026732490
- 1532969-71-3
- 2-[(5-methylthiophen-2-yl)methyl]pyrrolidine
-
- Inchi: 1S/C10H15NS/c1-8-4-5-10(12-8)7-9-3-2-6-11-9/h4-5,9,11H,2-3,6-7H2,1H3
- InChI Key: MWXWDQCMUIWDOL-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1CC1CCCN1
Computed Properties
- Exact Mass: 181.09252066g/mol
- Monoisotopic Mass: 181.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.3Ų
- XLogP3: 2.4
2-(5-methylthiophen-2-yl)methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1238194-1.0g |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1238194-2500mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 2500mg |
$1791.0 | 2023-10-02 | ||
Enamine | EN300-1238194-100mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 100mg |
$804.0 | 2023-10-02 | ||
Enamine | EN300-1238194-250mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 250mg |
$840.0 | 2023-10-02 | ||
Enamine | EN300-1238194-5000mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 5000mg |
$2650.0 | 2023-10-02 | ||
Enamine | EN300-1238194-500mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 500mg |
$877.0 | 2023-10-02 | ||
Enamine | EN300-1238194-50mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 50mg |
$768.0 | 2023-10-02 | ||
Enamine | EN300-1238194-1000mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 1000mg |
$914.0 | 2023-10-02 | ||
Enamine | EN300-1238194-10000mg |
2-[(5-methylthiophen-2-yl)methyl]pyrrolidine |
1532969-71-3 | 10000mg |
$3929.0 | 2023-10-02 |
2-(5-methylthiophen-2-yl)methylpyrrolidine Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 2-(5-methylthiophen-2-yl)methylpyrrolidine
Introduction to 2-(5-methylthiophen-2-yl)methylpyrrolidine (CAS No. 1532969-71-3)
2-(5-methylthiophen-2-yl)methylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 1532969-71-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a thiophene ring in its structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing novel therapeutic agents.
The molecular structure of 2-(5-methylthiophen-2-yl)methylpyrrolidine consists of a pyrrolidine core substituted with a methyl group at the 1-position and an aromatic 5-methylthiophene moiety at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in designing molecules with specific biological targets. The thiophene ring, in particular, is known for its ability to interact with various biological receptors and enzymes, making it a common motif in drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives, including 2-(5-methylthiophen-2-yl)methylpyrrolidine. Research has demonstrated that these compounds can exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and neuroprotective effects. The structural features of this compound make it an attractive candidate for further investigation in the development of new medications.
One of the most compelling aspects of 2-(5-methylthiophen-2-yl)methylpyrrolidine is its potential as a building block for more complex drug molecules. The pyrrolidine and thiophene rings provide multiple sites for chemical modification, allowing chemists to tailor the properties of the compound to specific therapeutic needs. For instance, modifications at the methyl group or the thiophene ring can alter the solubility, bioavailability, and metabolic stability of the molecule, which are critical factors in drug development.
Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry. These molecules have shown promise in various therapeutic areas, including oncology, cardiovascular diseases, and central nervous system disorders. The ability of 2-(5-methylthiophen-2-yl)methylpyrrolidine to interact with biological targets suggests that it could be a valuable component in the design of next-generation drugs.
The synthesis of 2-(5-methylthiophen-2-yl)methylpyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to produce this compound efficiently, which is essential for both research and industrial applications.
In terms of biological evaluation, 2-(5-methylthiophen-2-yl)methylpyrrolidine has been tested in various in vitro and in vivo models to assess its pharmacological activity. Preliminary results suggest that it may possess potent effects on certain biological pathways, although further studies are needed to fully elucidate its mechanisms of action. The compound's ability to modulate enzyme activity or receptor binding makes it a promising candidate for drug development.
The pharmaceutical industry is increasingly interested in exploring novel chemical entities like 2-(5-methylthiophen-2-yl)methylpyrrolidine due to the rising demand for innovative therapies. The versatility of this compound's structure allows for extensive chemical diversity, enabling researchers to develop a wide range of derivatives with enhanced pharmacological properties. This flexibility makes it an attractive candidate for collaboration between academic institutions and pharmaceutical companies.
Future research directions may focus on optimizing the synthesis of 2-(5-methylthiophen-2-yl)methylpyrrolidine to improve its scalability and cost-effectiveness. Additionally, more comprehensive biological studies are needed to understand its potential therapeutic applications fully. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery process and identify new uses for this compound.
The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring the potential of molecules like 2-(5-methylthiophen-2-yl)methylpyrrolidine. These technologies can help predict biological activity and optimize molecular structures more efficiently than traditional methods. As a result, there is significant optimism that compounds like this will play a crucial role in developing new treatments for various diseases.
In conclusion,2-(5-methylthiophen-2-yl)methylpyrrolidine (CAS No. 1532969-71-3) represents a promising chemical entity with potential applications in pharmaceutical research and drug development. Its unique structural features and demonstrated biological activity make it an attractive candidate for further investigation. As advancements continue in synthetic chemistry and computational biology,this compound is likely to contribute significantly to the discovery of novel therapeutic agents that address unmet medical needs.
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